5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a thiophene ring substituted with ethyl and methyl groups, and a triazole ring substituted with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors. Common starting materials include 2-bromo-3-methylthiophene and ethylmagnesium bromide, which undergo a Grignard reaction to form the ethyl-substituted thiophene.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as copper sulfate.
Coupling of the Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a thiolation reaction. This is achieved by reacting the thiophene derivative with a triazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group, forming sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo substitution reactions at the thiophene ring, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that the compound may have potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but has a methyl group instead of an isopropyl group on the triazole ring.
5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol: This compound has a propyl group instead of an isopropyl group on the triazole ring.
Uniqueness
The uniqueness of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the triazole ring enhances its steric and electronic properties, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
3-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c1-5-9-8(4)17-6-10(9)11-13-14-12(16)15(11)7(2)3/h6-7H,5H2,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDFVXNYJWPIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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